molecular formula C15H9NO4 B2692145 pyridin-3-yl 2-oxo-2H-chromene-3-carboxylate CAS No. 833435-96-4

pyridin-3-yl 2-oxo-2H-chromene-3-carboxylate

Cat. No. B2692145
CAS RN: 833435-96-4
M. Wt: 267.24
InChI Key: GITBPKOUXTVFJA-UHFFFAOYSA-N
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Description

“Pyridin-3-yl 2-oxo-2H-chromene-3-carboxylate” is a chemical compound with the molecular formula C15H9NO4. It is a derivative of 4H-chromene and chromeno , which are known for their various potential biological activities, including anti-inflammatory, anti-rheumatic, anti-allergic, apoptosis-inducing, antibacterial, and anti-tubercular activities .


Synthesis Analysis

The synthesis of derivatives of 4H-chromene and chromeno, such as “pyridin-3-yl 2-oxo-2H-chromene-3-carboxylate”, has been efficiently prepared under microwave irradiation in a one-pot reaction . Another method involves a one-pot synthesis of functionalized chromeno derivatives under catalyst-free conditions in an environmentally friendly medium .

Scientific Research Applications

Mechanism of Action

Target of Action

Pyridin-3-yl 2-oxo-2H-chromene-3-carboxylate is primarily targeted towards various bacterial strains. It has been found to exhibit potent inhibitory activity against gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus . It also shows appreciable activity against gram-negative bacteria like Escherichia coli and Salmonella typhimurium .

Mode of Action

It is known that the compound interacts with its bacterial targets, leading to their inhibition . This interaction disrupts the normal functioning of the bacteria, thereby inhibiting their growth and proliferation.

Biochemical Pathways

Given its antimicrobial activity, it can be inferred that the compound likely interferes with essential biochemical pathways in the bacteria, leading to their inhibition .

Result of Action

The result of the action of Pyridin-3-yl 2-oxo-2H-chromene-3-carboxylate is the inhibition of bacterial growth and proliferation. The compound exhibits potent inhibitory activity against both gram-positive and gram-negative bacteria . This makes it a potential candidate for further development as an antimicrobial agent.

properties

IUPAC Name

pyridin-3-yl 2-oxochromene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9NO4/c17-14(19-11-5-3-7-16-9-11)12-8-10-4-1-2-6-13(10)20-15(12)18/h1-9H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GITBPKOUXTVFJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)OC3=CN=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

pyridin-3-yl 2-oxo-2H-chromene-3-carboxylate

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